Cas no 92-71-7 (2,5-Diphenyloxazole)

2,5-Diphenyloxazole structure
2,5-Diphenyloxazole structure
2,5-Diphenyloxazole
92-71-7
C15H11NO
221.253943681717
MFCD00005306
34659
7105

2,5-Diphenyloxazole Properties

Names and Identifiers

    • 2,5-Diphenyloxazole
    • DPO
    • PPO
    • 2,5-Diphenyloxazoleometry
    • 2,5-diphenyl-Oxazole
    • dpo (scintillator)
    • 2,5-diphenyl-oxazol
    • ppo (scintillator)
    • tritosol
    • usaf ek-6775
    • Oxazole,2,5-diphenyl-
    • 2,5-Diphenyl-1,3-oxazol
    • 2,5-Diphenyloxazole [for scintillation spectrometry]
    • 2,5-diphenyl-1,3-oxazole
    • 2,5-DIPHENYLOXAZOLE (PPO) AR
    • 2.5-Diphenyloxazole
    • OXAZOLE, 2,5-DIPHENYL-
    • PPO (VAN)
    • PPO (scintillator) (VAN)
    • 2,5-Diphenyloxazole (PPO)
    • CNRNYORZJGVOSY-UHFFFAOYSA-N
    • 2,3-oxazole
    • Oxazole,5-diphenyl-
    • WLN: T5N COJ BR& DR
    • zlchem 624
    • PubChem8632
    • Diphenyloxazole (Related)
    • 2,5-Diphenyloxazole (ACI)
    • NSC 24856
    • NSC 49168
    • +Expand
    • MFCD00005306
    • CNRNYORZJGVOSY-UHFFFAOYSA-N
    • 1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
    • N1=C(C2C=CC=CC=2)OC(C2C=CC=CC=2)=C1
    • 0157021

Computed Properties

  • 221.08400
  • 0
  • 2
  • 2
  • 221.084
  • 17
  • 231
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.7
  • nothing
  • 0
  • 26

Experimental Properties

  • 4.00860
  • 26.03000
  • 1.6231 (estimate)
  • NEGLEGIBLE
  • 360 °C(lit.)
  • 72-74 °C (lit.)
  • 360°C
  • Needle like crystals. It can volatilize slightly with water vapor.
  • Stable. Incompatible with strong oxidizing agents.
  • It is easily soluble in ethanol and diethyl ether, but almost insoluble in water.
  • 1.06

2,5-Diphenyloxazole Security Information

  • GHS07 GHS07
  • RP6825000
  • 3
  • S24/25-S25-S24
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H302,H319,H413
  • P305+P351+P338
  • Store at room temperature
  • 22-36
  • Warning
  • Yes

2,5-Diphenyloxazole Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Diphenyloxazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GHP-5g
2,5-Diphenyloxazole
92-71-7 95%
5g
$28.00 2024-04-20
A2B Chem LLC
AB60541-5g
2,5-Diphenyloxazole
92-71-7 95%
5g
$13.00 2024-07-18
Aaron
AR003GQ1-5g
2,5-Diphenyloxazole
92-71-7 98%
5g
$8.00 2024-07-18
abcr
AB116332-25 g
2,5-Diphenyloxazole, 99%; .
92-71-7 99%
25 g
€61.40 2023-07-20
Ambeed
A346715-5g
2,5-Diphenyloxazole
92-71-7 98%
5g
$9.00
Apollo Scientific
OR28667-5g
2,5-diphenyl-1,3-oxazole
92-71-7 98%
5g
£35.00 2023-09-02
Chemenu
CM191399-100g
2,5-diphenyl-oxazole
92-71-7 95%+
100g
$51 2024-07-20
Crysdot LLC
CD11011776-100g
2,5-Diphenyloxazole
92-71-7 95+%
100g
$127 2024-07-19
Enamine
EN300-16870-0.05g
2,5-diphenyl-1,3-oxazole
92-71-7 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D761153-100g
2,5-Diphenyloxazole
92-71-7 98%
100g
$185 2022-06-09

2,5-Diphenyloxazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Diethyl ether ,  Dichloromethane ;  -78 °C; 15 min, 0 °C
Reference
Iodine(III)-promoted synthesis of oxazoles through oxidative cyclization of N-styryl benzamides
Hempel, Christian; Nachtsheim, Boris J., Synlett, 2013, 24(16), 2119-2123

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Silver carbonate Solvents: Dimethyl sulfoxide ;  24 h, 120 °C; 120 °C → rt
Reference
Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates through double C-H bond cleavage
Li, Ziyuan; Ma, Ling; Xu, Jinyi; Kong, Lingyi; Wu, Xiaoming; et al, Chemical Communications (Cambridge, 2012, 48(31), 3763-3765

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  20 min, 1 atm, 80 °C
Reference
Copper-Catalyzed Oxidative Arylation of Heteroarenes under Mild Conditions Using Dioxygen as the Sole Oxidant
Yang, Fanzhi; Xu, Zhaoqing; Wang, Zhe; Yu, Zhengkun; Wang, Rui, Chemistry - A European Journal, 2011, 17(23), 6321-6325

Synthetic Circuit 4

Reaction Conditions
Reference
Thermal rearrangements of arylaroylaziridines to 2,5-diaryloxazoles
Padwa, Albert; Eisenhardt, William, Chemical Communications (London), 1968, (7), 380-1

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Copper(1+), [N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-3,5-dimethyl-1H-p… ;  24 h, 40 °C
Reference
Reaction of Alkynes and Azides: Not Triazoles Through Copper-Acetylides but Oxazoles Through Copper-Nitrene Intermediates
Haldon, Estela; Besora, Maria; Cano, Israel; Cambeiro, Xacobe C.; Pericas, Miquel A.; et al, Chemistry - A European Journal, 2014, 20(12), 3463-3474

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  reflux
Reference
N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles
Samimi, Heshmat A.; Dadvar, Farkhondeh, Synthesis, 2015, 47(13), 1899-1904

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane ,  Copper fluoride (CuF2) Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Reference
Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C-O/C-H Coupling
Liu, Chengwei ; Ji, Chong-Lei; Zhou, Tongliang; Hong, Xin ; Szostak, Michal, Angewandte Chemie, 2021, 60(19), 10690-10699

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  100 °C
Reference
Metal-free dual sp3 C-H functionalization: I2-promoted domino oxidative cyclization to construct 2,5-disubstituted oxazoles
Gao, Qing-He; Fei, Zhuan; Zhu, Yan-Ping; Lian, Mi; Jia, Feng-Cheng; et al, Tetrahedron, 2013, 69(1), 22-28

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Tetrahydrofuran
Reference
Rapid synthesis of oxazoles under microwave conditions
Brain, Christopher T.; Paul, Jane M., Synlett, 1999, (10), 1642-1644

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate ,  Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Reference
I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazoles
Guo, Xin; Liu, Xianyan; Li, Chonglong; Jiang, Zhibo; Nan, Zedong; et al, Tetrahedron Letters, 2022, 112,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water
Reference
Direct Arylation of Thiazoles
Turner, Gemma L., 2008, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ;  24 h, 60 °C
Reference
Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline
Ohnmacht, Stephan A.; Mamone, Patrizia; Culshaw, Andrew J.; Greaney, Michael F., Chemical Communications (Cambridge, 2008, (10), 1241-1243

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ;  24 h, 60 °C
Reference
Direct arylation of thiazoles on water
Turner, Gemma L.; Morris, James A.; Greaney, Michael F., Angewandte Chemie, 2007, 46(42), 7996-8000

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Boron trifluoride
Reference
The boron fluoride catalyzed decomposition of diazocarbonyl compounds in nitriles: synthesis of oxazoles
Ibata, Toshikazu; Sato, Ryohei, Chemistry Letters, 1978, (10), 1129-30

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-(Bromophenylmethyl)-4-methoxybenzene (polystyrene-bound) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane
Reference
Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson-Gabriel Synthesis of Oxazoles
Pulici, Maurizio; Quartieri, Francesca; Felder, Eduard R., Journal of Combinatorial Chemistry, 2005, 7(3), 463-473

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide ,  Carbon nitride (polymeric) Solvents: Dimethylformamide ;  1 min, rt; 10 - 24 h, 25 °C
1.2 Solvents: Water
Reference
Semi-heterogeneous photo-Cu-dual-catalytic cross-coupling reactions using polymeric carbon nitrides
Zhang, Zhaofei; Xu, Yangsen; Zhang, Qitao; Fang, Shaofan; Sun, Hongli; et al, Science Bulletin, 2022, 67(1), 71-78

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  50 °C
1.2 Catalysts: Aluminum chloride ;  3 h, reflux; reflux → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 100 °C
Reference
A preparation method of scintillation pure level 2,5-diphenyloxazole
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Reference
TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles
Jiang, Huan-Feng; Huang, Hua-Wen; Cao, Hua; Qi, Chao-Rong, Organic Letters, 2010, 12(23), 5561-5563

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  Iodine Solvents: Acetonitrile ;  2 h, reflux
Reference
A New Approach to Ring Expansion of Keto Aziridines to 2,5-Diaryloxazoles
Samimi, Heshmat A.; Mohammadi, Somaye, Synlett, 2013, 24(2), 223-225

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfanilamide ,  Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  5 h, 100 °C
Reference
Metal-Free sp3 C-H Functionalization: PABS/I2-Promoted Synthesis of Polysubstituted Oxazole Derivatives from Arylethanones and 2-Amino-2-alkyl/arylacetic Acid
Hu, Ting; Yan, Hao; Liu, Xingxing; Wu, Chaoyang; Fan, Yuxing; et al, Synlett, 2015, 26(20), 2866-2869

2,5-Diphenyloxazole Raw materials

2,5-Diphenyloxazole Preparation Products

2,5-Diphenyloxazole Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:92-71-7)
SFD1191
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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